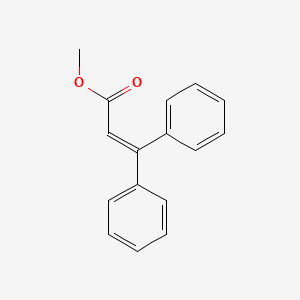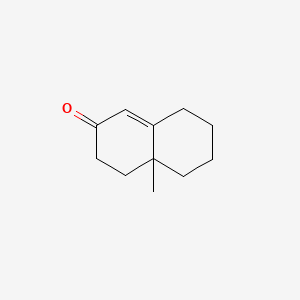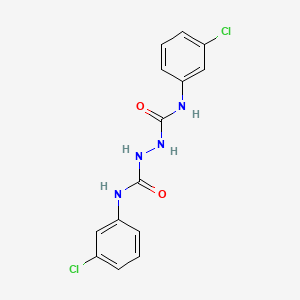
Cbz-Trp-Gly-Gly-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Trp-Gly-Gly-OMe, also known as benzyloxycarbonyl-tryptophan-glycine-glycine-methyl ester, is a synthetic peptide derivative. This compound is part of a class of molecules known as peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have significant applications in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Trp-Gly-Gly-OMe typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tryptophan using a benzyloxycarbonyl (Cbz) group. The protected tryptophan is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another glycine molecule under similar conditions. Finally, the carboxyl group of the terminal glycine is esterified using methanol and a catalyst like sulfuric acid to obtain the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid and high-yield production of peptides, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Trp-Gly-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aqueous sodium hydroxide, methanol.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Deprotected peptide (Trp-Gly-Gly-OMe).
Substitution: Carboxylic acid derivative (Cbz-Trp-Gly-Gly-OH).
Applications De Recherche Scientifique
Cbz-Trp-Gly-Gly-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based drugs.
Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of Cbz-Trp-Gly-Gly-OMe involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue plays a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Gly-Gly-OMe: A simpler dipeptide with similar protective groups but lacking the tryptophan residue.
Cbz-Trp-Gly-OMe: A tripeptide missing one glycine residue compared to Cbz-Trp-Gly-Gly-OMe.
Cbz-Gly-Leu-Trp-OBzl: A more complex peptide with different amino acid residues and a benzyl ester group
Uniqueness
This compound is unique due to the presence of the tryptophan residue, which imparts specific binding properties and biological activity. The combination of glycine residues provides flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
Propriétés
Numéro CAS |
20696-67-7 |
|---|---|
Formule moléculaire |
C24H26N4O6 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
methyl 2-[[2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C24H26N4O6/c1-33-22(30)14-26-21(29)13-27-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,31)(H,28,32)/t20-/m0/s1 |
Clé InChI |
PAYVYPBIOYNRJK-FQEVSTJZSA-N |
SMILES isomérique |
COC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)





![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)






